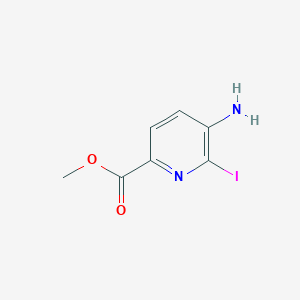Methyl 5-amino-6-iodopicolinate
CAS No.: 872355-60-7
Cat. No.: VC2834617
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872355-60-7 |
|---|---|
| Molecular Formula | C7H7IN2O2 |
| Molecular Weight | 278.05 g/mol |
| IUPAC Name | methyl 5-amino-6-iodopyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 |
| Standard InChI Key | XYAWLFXZOHDXKP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C=C1)N)I |
| Canonical SMILES | COC(=O)C1=NC(=C(C=C1)N)I |
Introduction
Chemical Properties and Structure
Basic Identification
Methyl 5-amino-6-iodopicolinate possesses several standardized identifiers and physical properties that are critical for proper laboratory handling and regulatory compliance. These properties are summarized in Table 1.
Table 1: Key Identifiers and Physical Properties of Methyl 5-amino-6-iodopicolinate
| Property | Value |
|---|---|
| CAS Number | 872355-60-7 |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol |
| IUPAC Name | methyl 5-amino-6-iodopyridine-2-carboxylate |
| InChI | InChI=1S/C7H7IN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 |
| InChIKey | XYAWLFXZOHDXKP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=C(C=C1)N)I |
These physical and chemical identifiers are essential for accurate database searches, regulatory filing, and proper laboratory documentation .
Structural Features
The compound features a pyridine ring as its core structure, with a carboxymethyl group at the 2-position, an amino group at the 5-position, and an iodine atom at the 6-position. This arrangement of functional groups creates a molecule with multiple reactive sites that can be leveraged in various synthetic applications. The electron-donating amino group and the electron-withdrawing ester function create an electronic distribution that influences the reactivity of the iodine substituent, making it particularly useful for cross-coupling reactions and other transformations .
Synthesis Methods
Standard Synthesis Approaches
The synthesis of methyl 5-amino-6-iodopicolinate typically involves the modification of pyridine derivatives through a series of carefully controlled reactions. One common synthetic route utilizes palladium and copper catalysts under microwave irradiation conditions to introduce the iodine atom at the desired position with high regioselectivity. These methods often begin with appropriately substituted pyridine precursors that already contain the amino and methyl ester functionalities, followed by selective iodination at the 6-position.
Exemplary Synthesis Protocol
A representative synthesis example from the literature demonstrates the practical approach to obtaining this compound:
A mixture containing the appropriate pyridine precursor, copper(I)-iodide, Pd(PPh₃)₂Cl₂, and triethylamine in tetrahydrofuran is heated in a microwave reactor at 100°C for approximately 30 minutes. The reaction mixture is subsequently extracted and purified by flash chromatography to yield the final product with high purity. This method exemplifies the use of modern synthetic techniques to efficiently access the target compound.
Applications in Organic Synthesis
Role as a Chemical Building Block
Methyl 5-amino-6-iodopicolinate serves as a crucial intermediate in organic synthesis, particularly in the development of complex molecular structures. The presence of both an iodine atom and an amino group provides versatile handles for further chemical transformations, making this compound highly valuable in the creation of diverse molecular architectures .
The compound's utility extends to various synthetic applications:
-
The iodine atom serves as an excellent leaving group for cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig processes.
-
The amino group can participate in numerous transformations, including diazotization, amide formation, and heterocycle construction.
-
The methyl ester functionality allows for further derivatization through hydrolysis, transesterification, or reduction reactions.
These versatile reactive sites enable chemists to use methyl 5-amino-6-iodopicolinate as a platform for divergent synthesis, leading to libraries of structurally related compounds with potential biological activities .
Applications in Agrochemical Research
In the field of agrochemistry, methyl 5-amino-6-iodopicolinate and its derivatives have been investigated for their potential use in herbicide development. Patents indicate that related picolinate structures have been incorporated into herbicidal compounds, suggesting the utility of this chemical scaffold in agricultural applications . These compounds are often designed to target specific biological pathways in unwanted plant species while minimizing impact on crops.
Role in Medicinal Chemistry
Pharmaceutical Applications
The unique structure of methyl 5-amino-6-iodopicolinate makes it particularly valuable in medicinal chemistry research. Its picolinate scaffold appears in various bioactive compounds, and the reactive functional groups allow for the creation of focused compound libraries for drug discovery programs . Researchers have utilized this compound in the synthesis of potential therapeutic agents, demonstrating its importance in pharmaceutical research and development.
Bioactive Derivatives
Several studies have explored the development of bioactive compounds derived from methyl 5-amino-6-iodopicolinate. The picolinate structure is often incorporated into the design of enzyme inhibitors, receptor ligands, and other compounds with potential pharmacological activities. The diversity of biological targets addressable through modifications of this scaffold highlights its versatility in drug discovery efforts .
This commercial availability from multiple suppliers ensures that researchers have access to this important chemical building block for their synthetic needs.
Research Findings and Future Perspectives
Current Research Applications
Current research involving methyl 5-amino-6-iodopicolinate focuses on several areas:
-
Development of novel synthetic methodologies utilizing this compound as a model substrate or key intermediate
-
Exploration of its potential in pharmaceutical research, particularly in the creation of compounds with specific biological activities
-
Investigation of structure-activity relationships in picolinate-based molecules
-
Application in the synthesis of agrochemicals with improved efficacy and environmental profiles
These research directions highlight the compound's ongoing importance in chemical and pharmaceutical sciences.
Future Prospects
The future utilization of methyl 5-amino-6-iodopicolinate is likely to expand into emerging areas of chemical research:
-
Development of more sustainable synthetic routes to access this compound and its derivatives
-
Exploration of novel cross-coupling methodologies using the reactive iodine position
-
Application in targeted drug delivery systems and bioconjugation chemistry
-
Integration into the design of advanced materials with specialized properties
As synthetic methodologies continue to advance and new applications emerge, methyl 5-amino-6-iodopicolinate will likely remain an important building block in the chemical researcher's toolbox.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume